molecular formula C15H11N3O5S2 B2641705 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide CAS No. 329903-11-9

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B2641705
CAS RN: 329903-11-9
M. Wt: 377.39
InChI Key: XQEVQFFZXFRHAR-UHFFFAOYSA-N
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Description

“5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide” is a chemical compound that has been studied for its potential biological activity . It contains a total of 31 bonds, including 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 5 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitro group (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Furane .


Synthesis Analysis

The synthesis of this compound and similar derivatives was accomplished by a sequence of reactions using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis .


Molecular Structure Analysis

The molecular structure of “5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide” includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 30 atoms, including 9 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, 6 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various steps, such as the use of aniline as a starting compound . The synthesized compounds were evaluated for their antibacterial activity .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, researchers may continue to design new biologically active libraries of sulfonamide derivatives, which may be useful in the search for potential drugs and drug intermediates .

properties

IUPAC Name

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEVQFFZXFRHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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